Bis(acetylactonate) ethoxide isopropoxide titanium
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Overview
Description
Bis(acetylactonate) ethoxide isopropoxide titanium is an organometallic compound with the chemical formula C15H26O6Ti. It is a titanium complex that is often used in various chemical processes due to its unique properties. This compound is known for its stability at room temperature and its solubility in organic solvents such as ethanol, hexane, and dimethylformamide .
Mechanism of Action
Target of Action
Bis(acetylactonate) ethoxide isopropoxide titanium, also known as TAETO, is an organotitanium compound . It primarily targets active groups in substrates and in the binders of inks and coatings .
Mode of Action
TAETO interacts with these active groups, forming cross-links . This cross-linking reaction increases the molecular weight of the substrate, leading to enhanced heat resistance, chemical resistance, water resistance, and dryness .
Biochemical Pathways
Its ability to form cross-links suggests it may influence polymerization reactions and esterification reactions .
Result of Action
The cross-linking action of TAETO leads to a variety of effects at the molecular and cellular level. It enhances the mechanical and optical properties of inorganic/organic hybrid materials . It can also improve the adhesion of inks and coatings to their substrates .
Action Environment
The action of TAETO is influenced by environmental factors. It may produce flammable vapors at high temperatures, necessitating fire and explosion precautions . Direct contact with skin and eyes should be avoided due to its irritant properties . Good ventilation is recommended when using TAETO to avoid inhalation of its vapors .
Biochemical Analysis
Biochemical Properties
Bis(acetylactonate) ethoxide isopropoxide titanium plays a significant role in biochemical reactions, particularly in the synthesis of titanium dioxide (TiO2) nanoparticles. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of TiO2 through hydrolysis and condensation reactions. The compound’s interaction with enzymes such as peroxidases and oxidases enhances its catalytic activity, leading to the efficient production of TiO2 nanoparticles . Additionally, this compound forms complexes with proteins, stabilizing their structure and enhancing their functional properties .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of key signaling molecules such as kinases and phosphatases, modulating cell proliferation, differentiation, and apoptosis . The compound also alters gene expression patterns, leading to changes in the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation . Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that enhance or inhibit their activity . For example, it can act as an enzyme inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged activation or inhibition of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain biochemical processes . At high doses, it can induce toxicity and adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes changes significantly at specific dosage levels.
Preparation Methods
The synthesis of Bis(acetylactonate) ethoxide isopropoxide titanium involves a series of reactions. Typically, the preparation starts with the reaction of acetylacetone with isopropanol in the presence of a titanium compound catalyst. This is followed by a condensation reaction to form the final product . The industrial production of this compound requires careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Bis(acetylactonate) ethoxide isopropoxide titanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Substitution: It can participate in substitution reactions where the ethoxide or isopropoxide groups are replaced by other ligands.
Hydrolysis: When exposed to water, it hydrolyzes to form titanium hydroxide and acetylacetone.
Common reagents used in these reactions include water, oxygen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(acetylactonate) ethoxide isopropoxide titanium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Material Synthesis: This compound is employed in the preparation of inorganic/organic hybrid materials with excellent mechanical and optical properties.
Surface Treatment: It serves as a surface treatment agent for metals, providing excellent corrosion resistance and wear resistance.
Comparison with Similar Compounds
Bis(acetylactonate) ethoxide isopropoxide titanium is unique compared to other similar compounds due to its specific combination of ligands and titanium center. Similar compounds include:
Titanium isopropoxide: This compound has similar applications but lacks the acetylactonate ligands, which provide additional stability and reactivity.
Titanium ethoxide: Similar to titanium isopropoxide, but with ethoxide ligands instead of isopropoxide.
Titanium acetylacetonate: This compound contains acetylacetonate ligands but lacks the ethoxide and isopropoxide groups, resulting in different reactivity and applications.
Properties
IUPAC Name |
ethanol;(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.C3H8O.C2H6O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3-4H,1-2H3;3H,2H2,1H3;/b2*4-3-;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWLCPMDJLTJLK-VGKOASNMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O6Ti |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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